Methylenecyclobutane

Descripción general

Descripción

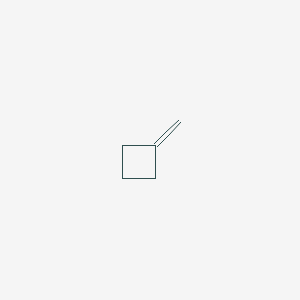

Methylenecyclobutane (C₅H₈, CAS 1120-56-5) is a strained cyclic hydrocarbon characterized by a cyclobutane ring with an exocyclic methylene group. Its molecular structure has been confirmed via electron diffraction and molecular mechanics studies, revealing bond angles and strain energies typical of small-ring systems . Key physical properties include a boiling point of 42 °C, density of 0.736 g/mL, and a molar mass of 68.12 g/mol . Thermodynamic data show its standard enthalpy of combustion is -765.95 kcal/mol in the liquid state, reflecting its inherent ring strain and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylenecyclobutane was first synthesized by Gustavson in 1896 through the treatment of 2,2-di(bromomethyl)-1,3-dibromopropane (tetrabromoneopentane) with zinc dust in ethanol

Another method involves the action of zinc dust on tribromoneopentyl benzenesulfonate, which yields this compound in good quantities . Additionally, this compound can be synthesized starting from 1,4-dibromobutane via cyclobutylidenetriphenylphosphorane or by the thermal, mercury-photosensitized, or laser-induced isomerization of spiropentane .

Industrial Production Methods: Currently, this compound is not produced in large quantities commercially.

Análisis De Reacciones Químicas

Isomerization Reactions

MCB exhibits dynamic equilibria and isomerization under various conditions:

- Acid-Catalyzed Isomerization : Heating MCB with ZnBr₂/Zn(OH)Br in aqueous alcohol at 140°C for 7 days yields 1-methylcyclobutene (85% equilibrium composition at 20°C) .

- Thermal Rearrangement : Over Al₂O₃ at 300°C, MCB converts to 1-methylcyclobutene (major) and isoprene (minor). At 370–420°C, ring cleavage dominates, forming isoprene .

- Base-Mediated Isomerization : Deprotonation with Na/Al₂O₃ establishes an equilibrium favoring 1-methylcyclobutene (85%) over MCB (15%) .

Table 1: Isomerization Pathways

| Conditions | Major Product | Yield/Equilibrium Ratio | Reference |

|---|---|---|---|

| ZnBr₂/Zn(OH)Br, 140°C | 1-Methylcyclobutene | 85% | |

| Al₂O₃, 370–420°C | Isoprene | ~70% | |

| Na/Al₂O₃, 20°C | 1-Methylcyclobutene | 85:15 |

Hydrogenation

MCB undergoes both partial and complete hydrogenation:

- Selective Hydrogenation : Over Pt, Pd, or Rh catalysts at 150–350°C, MCB forms methylcyclobutane (cyclic product) and linear alkenes (e.g., 1-pentene) .

- Full Hydrogenation : At 450°C, branched products like isopentane dominate via ring-opening .

Key Mechanistic Insight : Parahydrogen-induced polarization (PHIP) studies confirm pairwise H₂ addition in cyclic products but not in branched derivatives .

Oxidation Reactions

MCB’s oxidation pathways vary with reagents:

- Ozonolysis : At −70°C in CH₂Cl₂/pyridine, MCB forms cyclobutanone (70% yield) .

- Wacker Oxidation : Using PdCl₂/CuCl₂ with tert-butyl nitrite, MCB undergoes semi-pinacol rearrangement to cyclopentanone (up to 97% yield, >99:1 ketone:aldehyde selectivity) .

- Enantioselective Oxidation : A Pd-pyox catalyst enables desymmetrization of prochiral MCB derivatives, achieving enantioselective cyclopentanone synthesis .

Table 2: Oxidation Outcomes

| Reagent System | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|

| O₃, CH₂Cl₂, −70°C | Cyclobutanone | 70% | – | |

| PdCl₂/CuCl₂, t-BuONO | Cyclopentanone | 97% | >99:1 | |

| OsO₄/H₂O₂ | 1-Hydroxycyclobutanol | 83% | – |

Electrophilic Additions

MCB reacts with electrophiles to form functionalized cyclobutanes:

- Nitration : With AcONO₂/BF₃, MCB forms 1-nitrocyclopropane derivatives (65% yield) via a cationic intermediate .

- Sulfonation : SO₃ addition yields sulfobetaine 30 (90% yield), while PhSeCl produces selenonium salts .

- Halogenation : PBr₃ reacts regiospecifically via radical mechanisms, yielding phosphine products (63% with O₂) .

Mechanistic Note : Cationic intermediates (e.g., bridged methylcyclobutanium ions) dictate regioselectivity in these reactions .

Free-Radical Reactions

MCB participates in radical chain processes:

- Acylation : With acetaldehyde/Co(OAc)₂, MCB forms cyclobutylmethyl ketone (78) alongside acetic acid .

- Hydrophosphorylation : Phosphinic acid/H₂O₂ adds to MCB, yielding cyclobutylmethylphosphinic acid (50) .

Radical Pathway :

- Initiation: Co²⁺ → Co³⁺ + - CH₂CHO.

- Propagation: - CH₂CHO + MCB → cyclobutylmethyl radical.

- Termination: Radical coupling or H abstraction .

Polymerization

MCB polymerizes under Lewis acid (e.g., AlCl₃) or Ziegler-Natta catalysts, forming polymers with retained cyclobutane rings .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Strained Carbocycles in Drug Design

MCB's structural properties, such as its unique puckered conformation and increased reactivity due to the exo-methylene group, allow it to serve as a valuable scaffold in drug design. Cyclobutane rings, including MCB, are being explored for their potential to improve biological activity and pharmacokinetic properties of drug candidates. Notably, cyclobutanes can enhance metabolic stability, prevent isomerization, and fit into hydrophobic pockets of target proteins more effectively than larger cyclic systems .

Case Studies

- Antibody-Drug Conjugates (ADCs) : Research has shown that incorporating cyclobutane rings into peptide linkers can enhance selectivity towards tumor cells. For instance, a cyclobutane-containing linker demonstrated greater selectivity towards cathepsin B over other enzymes compared to traditional linkers .

- Inhibition of Tankyrase Enzymes : MCB derivatives have been investigated for their ability to inhibit Tankyrase enzymes, which play critical roles in cellular processes. These compounds showed promising activity against cancer cell lines, suggesting their potential therapeutic applications .

Synthetic Applications

Catalytic Synthesis Strategies

Recent advancements in synthetic methodologies have made MCB more accessible for chemical transformations. A notable approach involves a copper-catalyzed borylative cyclization of linear alkynes to form boromethylene cyclobutanes (BMCBs), which can subsequently be transformed into various functionalized compounds. This method allows for high regioselectivity and excellent yields under mild reaction conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Borylative Cyclization | 70-80 | 50°C for 20 hours |

| Pyrolysis of Cyclobutylmethyl Acetate | 70 | 480°C |

| Oxidation to Cyclopentanone | 75 | Pd-Cu catalyst in benzene |

Functional Group Transformations

The versatility of MCB allows it to undergo various functional group transformations. For example, the methylene unit can be hydrogenated or subjected to ozonolysis to yield different products such as cyclopentanones or epoxides . These transformations expand the chemical space available for medicinal chemists and enable the creation of structurally diverse compounds.

Chemical Properties and Stability

Research indicates that MCB is more stable than its analogs like 1-methylcyclobutene under certain conditions. This stability makes MCB a favorable candidate for further functionalization and incorporation into more complex molecular architectures . The unique properties of MCB also facilitate its use in reactions aimed at forming new C-C bonds, which is crucial in developing novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of methylenecyclobutane involves its reactive double bond and strained cyclobutane ring. These features make it highly reactive and capable of undergoing various chemical transformations. The double bond can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stability and Tautomerism: 1-Methylcyclobutene

Methylenecyclobutane exhibits tautomerism with 1-methylcyclobutene, a cycloalkene. Computational studies (PM3 and DFT) reveal that this compound is more stable than 1-methylcyclobutene in both gas and aqueous phases. PM3 calculations suggest a significant stability difference (ΔH ≈ 3–5 kcal/mol), while DFT results show only marginal differences (<1 kcal/mol) . Substituents such as electron-withdrawing groups (NO₂, CN) further destabilize 1-methylcyclobutene relative to this compound, whereas electron-donating groups (NH₂, CH₃) reduce this gap .

Table 1: Relative Stability of this compound vs. 1-Methylcyclobutene

| Method | ΔH (kcal/mol) | Phase | Reference |

|---|---|---|---|

| PM3 | -3.2 | Gas | |

| DFT (B3LYP/6-31G) | -0.8 | Gas |

Thermal Decomposition: Comparison with Alkylcyclobutanes

This compound undergoes pyrolysis at 450°C with a rate constant smaller than alkylcyclobutanes (e.g., methylcyclobutane), indicating lower thermal stability. Primary decomposition products include ethylene and linear alkenes (e.g., 1-pentene), whereas alkylcyclobutanes predominantly yield mono-olefins via ring-opening mechanisms .

Hydrogenation Pathways: Cyclic vs. Branched Products

Hydrogenation over Rh, Pt, or Pd catalysts at 150–450°C produces cyclic (methylcyclobutane), linear (pentenes), and branched (isoprene, 2-methyl-1-butene) compounds. At lower temperatures (150–350°C), methylcyclobutane dominates (>70% selectivity), while higher temperatures favor branched products (e.g., isoprene selectivity increases to ~40% at 450°C) . In contrast, hydrogenation of methylenecyclopropane primarily yields cyclopropane derivatives without significant branching, highlighting the influence of ring size on reaction pathways .

Table 2: Hydrogenation Product Distribution of this compound

| Temperature (°C) | Major Products | Selectivity (%) | Reference |

|---|---|---|---|

| 150–350 | Methylcyclobutane | 70–85 | |

| 450 | Isoprene, 2-methyl-1-butene | 30–40 |

Structural Isomers: Bicyclic C₅H₈ Compounds

This compound shares the molecular formula C₅H₈ with bicyclic isomers such as bicyclo[2.1.0]pentane (housane) and bicyclo[1.1.1]pentane (staffane). These isomers exhibit higher ring strain due to fused small rings, leading to greater reactivity in ring-opening reactions. For example, housane readily undergoes [2+2] cycloreversion, whereas this compound requires harsher conditions (e.g., 450°C) for decomposition .

Table 3: Physical Properties of C₅H₈ Isomers

| Compound | Boiling Point (°C) | Density (g/mL) | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| This compound | 42 | 0.736 | ~26 |

| Bicyclo[2.1.0]pentane | 50 | 0.801 | ~35 |

| Methylenecyclopropane | 200.5 | 0.691 | ~55 |

Thermodynamic Stability: Cyclobutane Derivatives

This compound has a lower enthalpy of combustion (-765.95 kcal/mol) compared to ethylcyclobutane (-960.11 kcal/mol) and 1,1-dimethylcyclopropane (-803.86 kcal/mol), indicating its higher thermodynamic instability due to combined ring and double-bond strain .

Actividad Biológica

Methylenecyclobutane (MCB) is a cyclic hydrocarbon that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of MCB, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a four-membered cyclic compound characterized by a double bond between two carbon atoms in the ring. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis and a candidate for drug development.

Mechanisms of Biological Activity

-

Anticancer Properties :

MCB derivatives have been investigated for their potential anticancer effects. For instance, cyclobutane derivatives have shown inhibitory effects on oncogenic functions, particularly in targeting MYC transcription factors, which are implicated in various cancers. One study indicated that certain cyclobutane derivatives exhibited significant potency against cancer cell lines such as CCRF-CEM and K562, suggesting that MCB's structural characteristics may enhance its biological activity against cancer cells . -

Enzyme Inhibition :

The biological activity of MCB also extends to enzyme inhibition. For example, derivatives of MCB have been identified as potent inhibitors of histone methyltransferases (HMTs), which are crucial in regulating gene expression and are often dysregulated in cancer . Specific compounds derived from MCB have demonstrated selectivity over numerous kinases, indicating their potential as therapeutic agents in treating malignancies . -

Immune Modulation :

MCB has been explored for its role in modulating immune responses. Compounds based on MCB have shown promise as inhibitors of retinoic acid receptor-related orphan receptor gamma (RORγt), which is involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis and psoriasis . The ability to modify the lipophilicity and bioavailability of these compounds enhances their therapeutic profiles.

Chemical Transformations and Synthesis

The synthesis and transformation of this compound into biologically active compounds have been extensively studied. Notably:

- Wacker Oxidation : MCB can undergo Wacker oxidation to yield cyclopentanones with high selectivity under mild conditions. This reaction involves a semi-pinacol-type rearrangement that facilitates the formation of desired products while maintaining structural integrity .

- Hydrogenation Reactions : The hydrogenation of MCB over various catalysts (e.g., Rh, Pt, Pd) has been investigated, revealing insights into its reactivity and potential applications in organic synthesis .

Case Studies

Several studies illustrate the biological activity of this compound derivatives:

- Cancer Cell Line Studies : Research has demonstrated that specific this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a cyclobutene derivative showed high activity against multiple cancer types but with low selectivity, highlighting the need for further optimization .

- In Vivo Studies : In vivo evaluations have revealed that certain MCB-linked compounds possess favorable pharmacokinetic properties, including high bioavailability and plasma exposure when tested in animal models . These findings support the potential for developing MCB-based therapeutics.

Data Tables

Q & A

Basic Research Questions

Q. What established laboratory methods are effective for synthesizing methylenecyclobutane?

- This compound is synthesized via zinc dust debromination of pentaerythrityl tetrabromide, yielding ~95% purity after gas chromatographic purification with silver nitrate columns . Oxidation methods include performic acid treatment (80–83% yield) or hydrogen peroxide in t-butyl alcohol (39% yield) to produce intermediates like 1-(hydroxymethyl)-1-cyclobutanol, which is cleaved with lead tetraacetate to cyclobutanone (90% yield) .

Q. How is infrared spectroscopy applied to analyze this compound's ring-puckering dynamics?

- Mid-infrared spectra (4000–250 cm⁻¹) reveal combination bands involving ring-puckering vibrations. For this compound, a potential function V(x) = 4.229×10⁵x⁴ − 1.694×10⁴x² models the puckering coordinate, identifying a 168 ± 10 cm⁻¹ energy barrier at the planar conformation . Deuterated analogs (e.g., methylene-d₂-cyclobutane-2,2-d₂) validate these observations via difference band progressions .

Q. What primary reaction pathways dominate this compound's thermal decomposition?

- Pyrolysis at 450–470°C produces allene and ethylene as major products. Kinetic studies show first-order decomposition with a half-life of ~7.5 minutes at 460°C, independent of surface effects, confirming a homogeneous gas-phase mechanism . Pressure increases correlate linearly with product formation in initial reaction stages .

Advanced Research Questions

Q. How can computational methods address discrepancies in this compound's structural predictions?

- Ab initio calculations often underestimate carbon-carbon bond lengths and misrepresent bond angles in strained rings. For example, predicted C–C single bonds are consistently shorter than empirical data. Hybrid methods incorporating experimental geometries (e.g., microwave-derived rotational constants) improve accuracy for electronegative substituents and strained systems .

Q. What mechanistic insights does parahydrogen-induced polarization (PHIP) reveal about this compound hydrogenation?

- Over Rh/TiO₂ catalysts, PHIP detects pairwise H₂ incorporation into products like 1-pentene and methylcyclobutane, indicating concerted cis addition. At 450°C, branched products (isoprene, 2-methyl-2-butene) dominate via radical intermediates, while lower temperatures favor cyclic products through stepwise pathways .

Q. How do substituent effects reconcile contradictions between computational and experimental reactivity data?

- Experimental substituent reactivity orders (e.g., cyclobutane > this compound > 3-oxetanone) conflict with computational predictions due to neglected steric and electronic strain effects. Multi-reference methods (e.g., CASSCF) improve agreement by accounting for non-planar transition states in strained systems .

Q. Methodological Guidelines

Data Presentation Example

| Parameter | Value (Theoretical) | Value (Experimental) | Deviation |

|---|---|---|---|

| C–C Bond Length (Å) | 1.52 | 1.56 | +2.6% |

| Ring-Puckering Barrier (cm⁻¹) | 160 | 168 ± 10 | +5% |

| Adapted from |

Key Recommendations

Propiedades

IUPAC Name |

methylidenecyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRVGKYPAOQVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061519 | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-56-5 | |

| Record name | Methylenecyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENECYCLOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENECYCLOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ0GB8VNX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.